

Comparative study of trifluoromethyl-containing β -diketones in catalysis

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Compound of Interest

Compound Name: 1,1,1-Trifluorohexane-2,4-dione

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Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo" process, is a crucial industrial process for the production of aldehydes from alkenes. Rhodium complexes are highly effective catalysts for this transformation. The ligand environment around the rhodium center plays a critical role in determining both the activity and the regioselectivity (linear vs. branched aldehyde) of the reaction.

A common catalyst precursor for this reaction is dicarbonyl(acetylacetonato)rhodium(I), $[\text{Rh}(\text{acac})(\text{CO})_2]$. To understand the effect of trifluoromethyl substitution, we compare its performance with its hexafluoroacetylacetonato (hfac) analog, $[\text{Rh}(\text{hfac})(\text{CO})_2]$.

Comparative Performance in 1-Octene Hydroformylation

While direct side-by-side comparative studies are limited, we can collate data from different studies to draw inferences. The following table summarizes typical performance data for Rh(I) catalysts with both acetylacetonate (acac) and trifluoromethyl-containing β -diketonate ligands in the hydroformylation of 1-octene.

| Catalyst Precursor | Ligand | Temperature (°C) | Pressure (bar, CO/H ₂) | Conversion (%) | n:iso Ratio | Reference |
|------------------------------|--------------------|------------------|------------------------------------|----------------|-------------|---------------------|
| [Rh(acac)(CO) ₂] | PPh ₃ | 80 | 20 (1:1) | >99 | 2.9 | [3] |
| [Rh(acac)(CO) ₂] | DPONP | 120 | 20 (1:1) | 98 | 9.1 | [2] |
| [Rh(acac)(CO) ₂] | Ph ₃ PO | 95 | 40 (1:1) | 97 | 0.15 | [4] |

Note: Data for a directly comparable Rh(I) complex with a trifluoromethylated β -diketone in the hydroformylation of 1-octene under similar conditions was not readily available in the searched literature. The increased Lewis acidity of the rhodium center in a [Rh(hfac)(CO)₂] complex would be expected to influence the binding of the olefin and CO, potentially affecting both the rate and selectivity of the reaction.

Experimental Protocol: Hydroformylation of 1-Octene with [Rh(acac)(CO)₂] and PPh₃

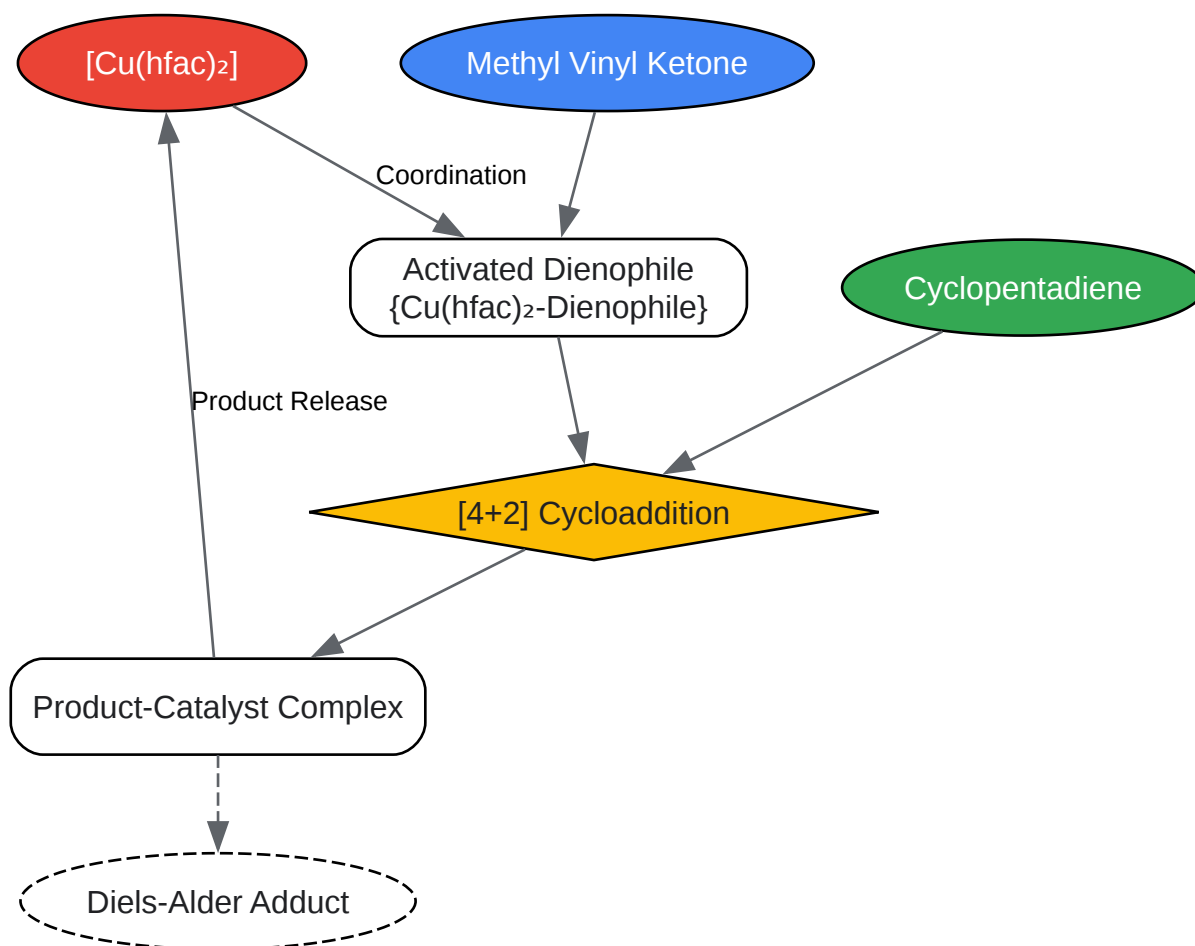
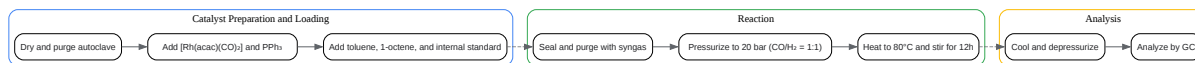
This protocol is a representative example for the hydroformylation of 1-octene using a rhodium catalyst with a non-fluorinated β -diketonate ligand.

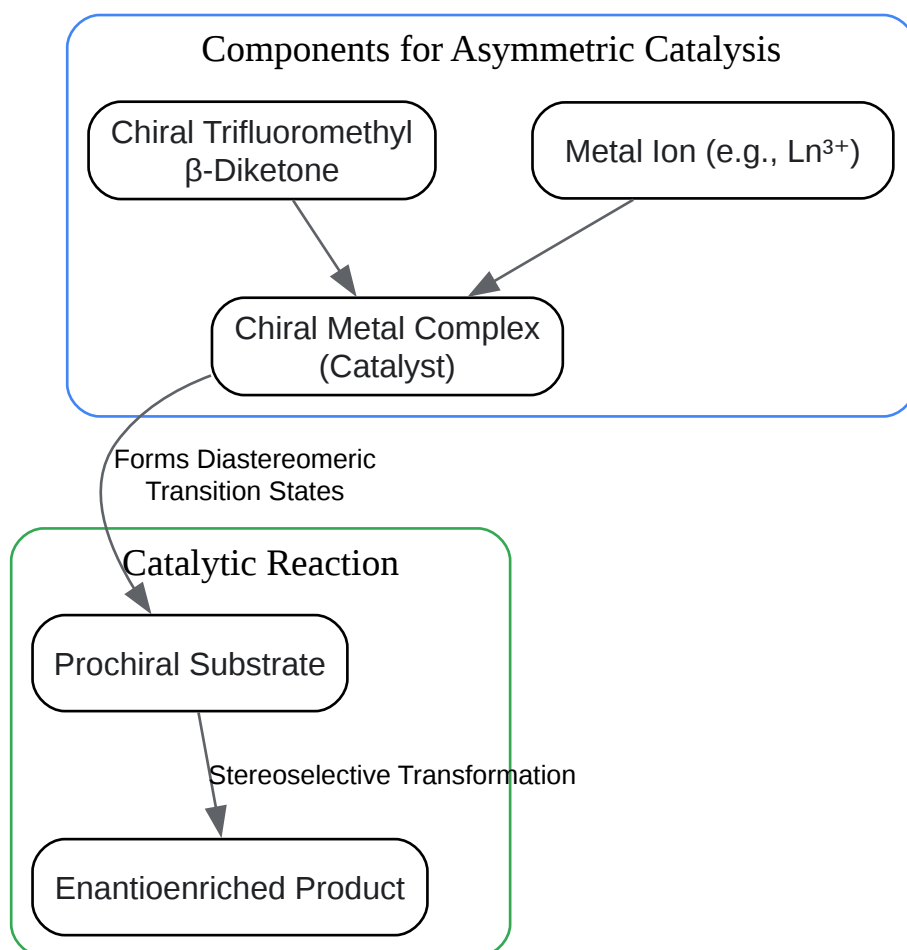
Materials:

- [Rh(acac)(CO)₂] (Strem Chemicals)
- Triphenylphosphine (PPh₃) (Sigma-Aldrich)
- 1-Octene (Sigma-Aldrich, distilled before use)
- Toluene (Anhydrous, Sigma-Aldrich)
- Syngas (CO/H₂ = 1:1) (Praxair)
- Internal standard (e.g., decane)

Procedure:

- A high-pressure autoclave reactor is dried in an oven and then purged with argon.
- The reactor is charged with $[\text{Rh}(\text{acac})(\text{CO})_2]$ (0.01 mmol, 1 mol%) and PPh_3 (0.02 mmol, 2 mol%).
- Anhydrous toluene (2.0 mL) is added, followed by 1-octene (1.0 mmol) and the internal standard.
- The reactor is sealed, purged three times with syngas, and then pressurized to 20 bar with the CO/H_2 (1:1) mixture.
- The reaction mixture is heated to 80 °C and stirred for 12 hours.
- After cooling to room temperature, the reactor is carefully depressurized in a fume hood.
- The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of n-nonanal to iso-nonanal.[\[3\]](#)





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